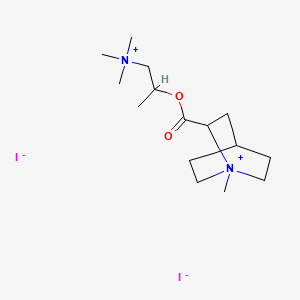

Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide

Description

Historical Context of Bifunctional Quaternary Ammonium Compounds

Evolution of Quinuclidine Derivatives in Cholinergic Pharmacology

Quinuclidine, a bicyclic amine with a rigid three-dimensional structure, emerged in the late 20th century as a scaffold for central nervous system (CNS)-targeted agents due to its ability to mimic the bioactive conformation of acetylcholine. Early work by Saunders et al. (1990) demonstrated that substituting the ester moiety of classical muscarinic agonists with heterocyclic bioisosteres, such as oxadiazole, enhanced cortical receptor efficacy while maintaining blood-brain barrier permeability. This innovation addressed a critical limitation of quaternary ammonium compounds, which typically exhibit poor CNS penetration due to their permanent positive charge.

The introduction of N-alkyl quaternary quinuclidines marked a shift toward bifunctional agents. For example, carbamate derivatives synthesized by Kneen et al. (2021) combined a quinuclidine core with a carbamate group, enabling covalent binding to acetylcholinesterase (AChE). These compounds exhibited time-dependent inhibition, with inhibition constants (K~i~) in the micromolar range, underscoring the balance between electrostatic interactions (via the quaternary amine) and enzymatic targeting (via the carbamate).

Bifunctional Design Principles in Quaternary Ammonium Agents

Bifunctional quaternary ammonium compounds integrate two pharmacophoric elements:

- A cationic headgroup (e.g., trimethylammonium) for binding to anionic sites on cholinesterases or muscarinic receptors.

- A lipophilic anchor (e.g., alkyl chains or aromatic systems) to enhance membrane permeability or allosteric modulation.

As seen in the target compound, the quinuclidinium moiety serves as a hybrid headgroup, combining the rigidity of the bicyclic system with a carboxylate ester linkage. This design leverages the "dual-binding" theory, where simultaneous interaction with catalytic and peripheral anionic sites enhances inhibitory potency. The incorporation of a (2-hydroxy-2-methylethyl)trimethylammonium group introduces additional hydrogen-bonding capacity, potentially stabilizing enzyme-ligand complexes.

Table 1: Structural Features of Representative Quinuclidine-Based Agents

Properties

CAS No. |

15623-84-4 |

|---|---|

Molecular Formula |

C15H30I2N2O2 |

Molecular Weight |

524.22 g/mol |

IUPAC Name |

trimethyl-[2-(1-methyl-1-azoniabicyclo[2.2.2]octane-2-carbonyl)oxypropyl]azanium;diiodide |

InChI |

InChI=1S/C15H30N2O2.2HI/c1-12(11-16(2,3)4)19-15(18)14-10-13-6-8-17(14,5)9-7-13;;/h12-14H,6-11H2,1-5H3;2*1H/q+2;;/p-2 |

InChI Key |

JBLYKTBKSVPTJV-UHFFFAOYSA-L |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)C1CC2CC[N+]1(CC2)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYPROPYL]AZANIUM DIIODIDE typically involves the reaction of 1-methyl-1-azoniabicyclo[2.2.2]octane with trimethylamine and an appropriate iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYPROPYL]AZANIUM DIIODIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound is reactive in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of substituted products, depending on the nucleophiles used.

Scientific Research Applications

TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYPROPYL]AZANIUM DIIODIDE has numerous applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.

Biology: The compound is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Industry: The compound is used in the production of various industrial chemicals and materials, leveraging its stability and reactivity.

Mechanism of Action

The mechanism of action of TRIMETHYL-[2-(1-METHYL-1-AZONIABICYCLO[2.2.2]OCTANE-7-CARBONYL)OXYPROPYL]AZANIUM DIIODIDE involves its interaction with specific molecular targets and pathways. The compound’s quaternary ammonium structure allows it to interact with negatively charged molecules and surfaces, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Structural Complexity and Functional Groups The target compound features a quinuclidinium ring and ester linkage, distinguishing it from simpler linear-chain quaternary ammonium salts like the Colesevelam impurity (C10H24NO·I) . The quinuclidinium core may enhance rigidity and receptor binding specificity, whereas linear analogs (e.g., benzalkonium chloride) prioritize surfactant properties.

Molecular Weight and Stability

- The target compound’s estimated molecular weight (~500–550) is significantly higher than the Colesevelam impurity (301.211) , suggesting differences in pharmacokinetics (e.g., slower diffusion across membranes).

- The ester bond in the target compound may confer susceptibility to hydrolysis, limiting shelf-life compared to ether-linked analogs like the Colesevelam impurity.

Solubility and Bioavailability

- The hydroxyl and carboxy groups in the target compound may improve aqueous solubility relative to purely hydrophobic analogs (e.g., benzalkonium chloride). However, the dual quaternary ammonium charges could limit blood-brain barrier penetration.

Biological Activity

Quinuclidinium derivatives, particularly those involving quinuclidine structures, have gained attention for their diverse biological activities, including potential applications in central nervous system (CNS) disorders, antimicrobial activity, and as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This article explores the biological activity of the compound Quinuclidinium, 2-carboxy-1-methyl-, iodide, ester with (2-hydroxy-2-methylethyl)trimethylammonium iodide , synthesizing findings from various studies to provide a comprehensive overview.

Overview of Quinuclidinium Compounds

Quinuclidinium compounds are characterized by a bicyclic structure that includes a nitrogen atom. This unique configuration allows them to interact with biological systems effectively. The specific compound in focus is a quaternary ammonium salt that has shown promise in various pharmacological contexts.

1. CNS Activity

Recent studies have highlighted the potential of quinuclidinium carbamates as candidates for CNS-active drugs, particularly in the treatment of Alzheimer's disease. Research indicates that these compounds can inhibit AChE and BChE effectively, which is crucial for alleviating cognitive symptoms associated with neurodegenerative diseases. For instance, one study demonstrated that certain quinuclidinium derivatives exhibited inhibition constants (Ki) ranging from 0.26 to 156.2 μM against AChE and BChE .

Table 1: Inhibition Potency of Quinuclidinium Derivatives on AChE and BChE

| Compound ID | Ki (AChE) μM | Ki (BChE) μM |

|---|---|---|

| 7 | 0.26 | Not specified |

| 14 | 156.2 | Not specified |

| Various | 0.26 - 156.2 | Not specified |

2. Antimicrobial Properties

Quinuclidinium oximes have been synthesized and tested for their antimicrobial properties against various bacterial strains. Notably, compounds derived from quinuclidinium displayed significant activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 4.00 μg/mL . The most potent derivatives were found to be significantly more effective than traditional antibiotics like gentamicin.

Table 2: Antimicrobial Activity of Quinuclidinium Oximes

| Compound ID | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.25 | Pseudomonas aeruginosa |

| Compound B | 4.00 | Klebsiella pneumoniae |

3. Toxicity and Safety Profiles

The safety profiles of quinuclidinium derivatives were assessed through cytotoxicity tests on human cell lines. Results indicated that these compounds generally exhibit low toxicity, making them suitable for further development as therapeutic agents . For example, the MTT assays confirmed that several tested compounds did not adversely affect human cell viability.

Study on CNS Activity

In a study focusing on the CNS activity of quinuclidinium-based carbamates, researchers synthesized a series of compounds and evaluated their ability to cross the blood-brain barrier (BBB). The findings suggested that multiple derivatives could penetrate the BBB effectively while demonstrating minimal cytotoxicity . This property is critical for developing drugs targeting CNS disorders.

Study on Antimicrobial Efficacy

Another significant study involved testing new quinuclidine-based antimicrobial agents against multidrug-resistant bacterial strains. The results showed that certain quinuclidinium oximes were not only effective but also exhibited a broader spectrum of activity compared to existing antibiotics . This positions these compounds as potential candidates for treating resistant infections.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of quinuclidinium-based ionic compounds, and how do they influence product yield and purity?

- Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example, temperature (e.g., maintaining 40–60°C for stability), solvent polarity (polar aprotic solvents like DMF enhance solubility of intermediates), and stoichiometric ratios (e.g., 1:1 molar ratio of CMDA to DMDAAC in copolymerization) are critical . Initiator selection (e.g., ammonium persulfate) and reaction time (12–24 hours for complete polymerization) also impact molecular weight distribution. Post-synthesis purification via dialysis or column chromatography is recommended to remove unreacted monomers .

Q. How can the structural integrity of quinuclidinium derivatives be validated post-synthesis?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming ester linkages and quaternary ammonium centers. For example, the downfield shift of protons adjacent to the carboxy group (~δ 3.5–4.5 ppm) confirms ester formation . Fourier-Transform Infrared Spectroscopy (FTIR) can verify functional groups, such as C=O stretches (~1740 cm⁻¹ for esters) and quaternary ammonium N⁺–H vibrations (~1630 cm⁻¹) . Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight confirmation, with deviations >2% indicating impurities .

Advanced Research Questions

Q. What mechanistic insights explain the role of quinuclidinium radicals in photocatalyzed hydrogen atom transfer (HAT) reactions?

- Methodological Answer: Computational studies (e.g., DFT calculations) reveal that quinuclidinium radical cations (E* = +1.10 V vs SCE) undergo HAT with substrates like NHPI imine esters via a thermodynamically favorable pathway (ΔG_rxn = −10.8 kcal mol⁻¹) . The reaction proceeds with an energy barrier of 22.0 kcal mol⁻¹, requiring visible-light irradiation to activate the photocatalyst (e.g., Ir(III)). Transient absorption spectroscopy can track radical intermediates, while isotopic labeling (e.g., deuterated substrates) confirms HAT regioselectivity .

Q. How do structural modifications to the quinuclidinium core affect its reactivity in radical-mediated transformations?

- Methodological Answer: Substituent effects can be systematically studied via Hammett plots or computational modeling. For instance, electron-withdrawing groups (e.g., carboxy or ester moieties) stabilize radical intermediates, lowering activation barriers by 5–8 kcal mol⁻¹ in HAT processes . Steric hindrance from methyl groups at the 1-position reduces accessibility to the radical center, slowing reaction kinetics by ~30% in comparative kinetic studies .

Q. What experimental and computational strategies resolve contradictions in reported reaction pathways for quinuclidinium derivatives?

- Methodological Answer: Discrepancies between computational predictions (e.g., DFT-proposed intermediates) and experimental observations (e.g., unaccounted byproducts) require multi-technique validation. For example, Electron Paramagnetic Resonance (EPR) spectroscopy can detect radical species missing in DFT models . Cross-referencing High-Performance Liquid Chromatography (HPLC) retention times with computational polarity indices (LogP) identifies unanticipated side products .

Data-Driven Research Questions

Q. What analytical techniques are most effective for quantifying degradation products of quinuclidinium esters under varying pH conditions?

- Methodological Answer: Accelerated degradation studies (pH 3–10, 40–80°C) paired with LC-MS/MS enable identification of hydrolysis products (e.g., free carboxylic acids or trimethylammonium fragments). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while ²³Na NMR tracks iodide dissociation rates in aqueous media .

Q. How do computational models (e.g., DFT, MD simulations) predict the solvation dynamics of quinuclidinium salts in polar solvents?

- Methodological Answer: Molecular Dynamics (MD) simulations with explicit solvent models (e.g., water or DMSO) reveal ion-pairing tendencies. For example, iodide counterions exhibit a solvation shell radius of ~3.2 Å in water, while ester groups show preferential orientation toward hydrophobic domains . Free-energy perturbation (FEP) calculations quantify solvent effects on reaction thermodynamics (ΔΔG ≤ ±2 kcal mol⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.